Nileprost

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes: Nileprost can be synthesized using chemical methods. Unfortunately, specific synthetic routes are not widely documented in the literature.

Industrial Production: Information on industrial-scale production methods for this compound is limited. it is likely that pharmaceutical companies employ proprietary processes.

Chemical Reactions Analysis

Reactions: Nileprost undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed during these reactions would depend on reaction conditions and starting materials.

Scientific Research Applications

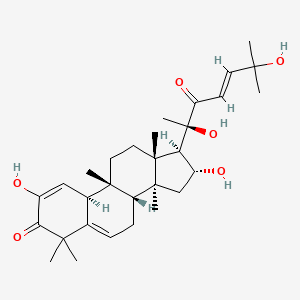

Cardiovascular Medicine: Nileprost has been investigated for its cardioprotective effects.

Cytoprotection: It also exhibits cytoprotective properties.

Other Fields:

Mechanism of Action

Platelet Inhibition: Nileprost inhibits platelet activation, reducing platelet aggregation and weakening thrombus formation.

Activation of Adenylyl Cyclase: It activates adenylate cyclase via platelet receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.

Vasodilation and Hemodynamic Effects: this compound lowers peripheral vascular resistance, mean arterial pressure, and increases heart rate, cardiac index, and renal blood flow. It also promotes sodium excretion.

Stability: Compared to prostacyclin (PGI2), this compound exhibits higher chemical and biological stability, with similar or stronger antiplatelet effects.

Comparison with Similar Compounds

Unique Features: Nileprost’s chemical stability and vasodilatory potency distinguish it from other prostanoids.

Similar Compounds: While this compound stands out, other related compounds include prostacyclin analogs like epoprostenol and treprostinil.

Properties

CAS No. |

71097-83-1 |

|---|---|

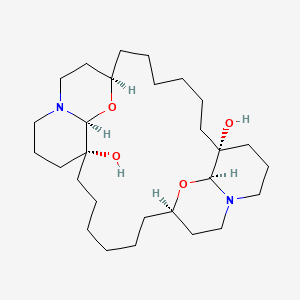

Molecular Formula |

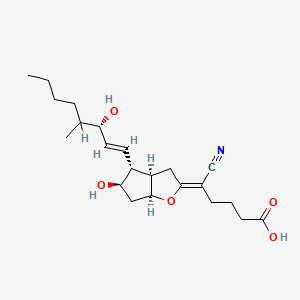

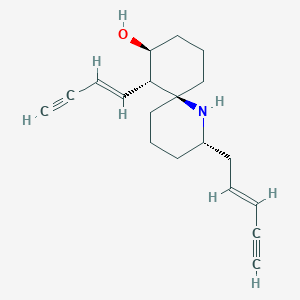

C22H33NO5 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-5-cyanopentanoic acid |

InChI |

InChI=1S/C22H33NO5/c1-3-4-6-14(2)18(24)10-9-16-17-11-20(28-21(17)12-19(16)25)15(13-23)7-5-8-22(26)27/h9-10,14,16-19,21,24-25H,3-8,11-12H2,1-2H3,(H,26,27)/b10-9+,20-15+/t14?,16-,17-,18-,19-,21+/m1/s1 |

InChI Key |

OJIGXQJDLFUVFM-MBLRWRSDSA-N |

SMILES |

CCCCC(C)C(C=CC1C(CC2C1CC(=C(CCCC(=O)O)C#N)O2)O)O |

Isomeric SMILES |

CCCCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C(/CCCC(=O)O)\C#N)/O2)O)O |

Canonical SMILES |

CCCCC(C)C(C=CC1C(CC2C1CC(=C(CCCC(=O)O)C#N)O2)O)O |

Synonyms |

nileprost |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one](/img/structure/B1235046.png)

![(1S,3S,4aR,8S,8aS)-7-[(2R)-hexan-2-yl]-6-hydroxy-8-(3-hydroxypropanoyl)-3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1235047.png)

![(2R,4S,5S,8S,11Z)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B1235054.png)

![[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1235058.png)

![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)

![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)